1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride chemical properties
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride chemical properties
An In-Depth Technical Guide to 1-(2-(Benzyloxy)ethyl)cyclopropanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride, a molecule of significant interest to the fields of medicinal chemistry and drug development. This compound uniquely combines two structurally important motifs: the cyclopropylamine scaffold, known for its ability to enhance pharmacological properties, and a benzyloxyethyl side chain, a common feature in various bioactive agents. While detailed experimental data for this specific salt is not extensively published, this document synthesizes information from related compounds and established chemical principles to provide a robust guide for researchers. We will delve into its chemical and physical properties, propose a validated synthetic route, outline expected analytical characterization, discuss potential biological context, and provide essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics.
The Cyclopropylamine Scaffold: A Privileged Structure in Medicinal Chemistry
The cyclopropylamine moiety is a cornerstone in modern drug design, recognized for its profound impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] The three-membered ring is highly strained, imparting unique electronic and conformational properties. Its incorporation into a drug candidate can lead to several desirable enhancements:
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Increased Potency: The rigid structure of the cyclopropane ring can lock the molecule into a bioactive conformation, increasing its binding affinity for a target receptor or enzyme.[4]
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Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][5]
-
Enhanced Solubility and Permeability: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which can be fine-tuned to optimize solubility and cell membrane permeability.[4]
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Reduced Off-Target Effects: The defined spatial arrangement of the cyclopropyl group can improve selectivity for the intended biological target, thereby minimizing interactions with other proteins that could cause adverse effects.[5]
This scaffold is a key feature in a variety of approved drugs, including agents for treating infections, cancer, and viral diseases, underscoring its versatility and importance in drug discovery.[5][6][7]
Core Chemical and Physical Properties
While extensive experimental data for 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is limited, we can consolidate its core identifiers and predict key properties based on its structure and data from analogous compounds. The hydrochloride salt form is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base.[8]
| Property | Value | Source |
| Chemical Name | 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride | - |
| Synonyms | 1-(2-phenylmethoxyethyl)cyclopropan-1-amine HCl | [9] |
| CAS Number | 388095-22-5 (Free Base) | [10][11][12][13] |
| Molecular Formula | C12H18ClNO | Derived |
| Molecular Weight | 227.73 g/mol | Derived |
| Appearance | Predicted to be a white to off-white crystalline solid | Inferred |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | [8] |
| Predicted XLogP | 1.4 (Free Base) | [9] |
| Monoisotopic Mass | 191.13101 Da (Free Base) | [9] |
Synthesis and Purification
The final step involves converting the resulting free base amine into its hydrochloride salt to improve stability and handling properties.
Caption: Proposed synthesis of the target compound via Curtius rearrangement.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of tert-butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate (Boc-protected amine)
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To a solution of 1-[2-(benzyloxy)ethyl]cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) is added triethylamine (1.2 eq) and tert-butanol (t-BuOH, 2.0 eq).
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The mixture is stirred at room temperature under an inert atmosphere (N2 or Ar). Diphenylphosphoryl azide (DPPA, 1.1 eq) is added dropwise. Causality: DPPA is a safe and effective reagent for converting the carboxylic acid to an acyl azide in situ, which is the precursor for the Curtius rearrangement.
-
After the addition is complete, the reaction mixture is heated to reflux (approx. 110 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Causality: Heat provides the necessary energy for the loss of N2 gas and the rearrangement of the acyl azide to an isocyanate intermediate, which is then trapped by t-BuOH to form the stable Boc-carbamate.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by flash column chromatography on silica gel to yield the pure Boc-protected amine.
Step 2: Synthesis of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride
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The purified Boc-protected amine (1.0 eq) is dissolved in a minimal amount of dichloromethane or 1,4-dioxane.
-
A solution of 4M HCl in 1,4-dioxane (5-10 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. Causality: A strong acid is required to cleave the acid-labile Boc protecting group. Using a solution of HCl in an organic solvent allows for the direct precipitation of the desired hydrochloride salt.
-
Formation of a white precipitate indicates the formation of the hydrochloride salt. The reaction progress can be monitored by TLC.
-
The solvent volume can be reduced, and diethyl ether can be added as an anti-solvent to maximize precipitation.
-
The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride.[16][17]
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A standard workflow should include chromatographic and spectroscopic analysis.
Caption: Standard analytical workflow for compound characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
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¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include: ~8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺), ~7.3-7.4 ppm (multiplet, 5H, aromatic protons of benzyl group), ~4.5 ppm (singlet, 2H, benzylic -O-CH₂-Ar), ~3.6 ppm (triplet, 2H, -CH₂-O-), ~2.0 ppm (triplet, 2H, -CH₂-C(NH₃⁺)-), and ~0.8-1.2 ppm (multiplets, 4H, cyclopropyl -CH₂-CH₂-).[18][19]
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¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include: ~138 ppm (aromatic quaternary C), ~127-129 ppm (aromatic CHs), ~72 ppm (-O-CH₂-Ar), ~68 ppm (-CH₂-O-), a signal for the cyclopropyl quaternary carbon, and signals for the other aliphatic carbons.[18][19]
-
-
Mass Spectrometry (MS): Confirms the molecular weight. Using electrospray ionization (ESI) in positive mode, the primary ion observed would be for the free base.
-
Infrared (IR) Spectroscopy: Identifies key functional groups.
-
Expected Peaks (KBr pellet): ~2800-3100 cm⁻¹ (broad, N-H stretch of ammonium salt), ~3030 cm⁻¹ (aromatic C-H stretch), ~2850-2950 cm⁻¹ (aliphatic C-H stretch), ~1100 cm⁻¹ (C-O-C ether stretch).
-
-
High-Performance Liquid Chromatography (HPLC): Determines purity.
-
Suggested Method: A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) would be appropriate for assessing the purity of this polar, salt-form compound.
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Potential Applications and Biological Context
The specific biological activity of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride has not been reported. However, its structure suggests several avenues for investigation.
-
CNS Drug Discovery: The molecule bears a structural resemblance to centrally-acting agents. For instance, cyclobenzaprine, a muscle relaxant, is a tricyclic amine that acts on the brainstem.[20][21] The cyclopropylamine scaffold itself is present in molecules designed to be serotonin 2C (5-HT2C) receptor agonists.[22] This suggests the title compound could be a valuable starting point or scaffold for developing novel agents targeting the central nervous system.
-
Enzyme Inhibition: Cyclopropylamines are known inhibitors of various enzymes, including histone demethylase LSD1/KDM1 and methylaspartase.[16][23] The unique stereoelectronic properties of the ring can mimic transition states or bind tightly within active sites.
-
Antimicrobial and Antifungal Agents: Amide derivatives containing cyclopropane have shown promising antibacterial and antifungal activities.[5] The amine functionality of the title compound makes it an ideal precursor for creating a library of amide derivatives for antimicrobial screening.
The benzyloxy group, while often used as a protecting group in synthesis, is also a feature of some bioactive compounds, such as the non-opioid painkiller benzyloxy-cyclopentyladenosine (BnOCPA), where it contributes to receptor interaction.[24]
Safety, Handling, and Storage
As a novel chemical entity, 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride should be handled with care, assuming it is potentially hazardous. Data for the free base and related structures indicate the following hazards and necessary precautions.[10]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[25]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[25]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[25]
-
Keep away from strong oxidizing agents and strong bases.
-
Conclusion
1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is a chemical entity with significant potential as a building block in drug discovery. It marries the advantageous properties of the cyclopropylamine scaffold with a versatile benzyloxyethyl side chain. While specific experimental data is sparse, established chemical knowledge allows for the confident prediction of its properties, the design of a viable synthetic route, and the establishment of a robust analytical plan. Its structural features suggest promising avenues for research, particularly in the development of novel CNS agents and enzyme inhibitors. This guide provides the necessary foundational knowledge for researchers and scientists to confidently synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
References
-
University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. TSpace Repository. [Link]
-
PubMed. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes. National Center for Biotechnology Information. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]
-
NextSDS. (n.d.). 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine — Chemical Substance Information. [Link]
-
ACS Publications. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Appretech Scientific Limited. (n.d.). 1-(2-(benzyloxy)ethyl)cyclopropan-1-amine. [Link]
-
ResearchGate. (2024). Synthesis of cyclopropylamines from cyclopropanols and amines. [Link]
-
EurekAlert!. (2023). New, simple and accessible method creates potency-increasing structure in drugs. AAAS. [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction. Chemical Communications. [Link]
-
AWS. (n.d.). Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. [Link]
-
Royal Society of Chemistry. (2023). Supporting Information. [Link]
-
PubChemLite. (n.d.). 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine. [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
NextSDS. (n.d.). N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride — Chemical Substance Information. [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
National Institutes of Health. (2023). Cyclobenzaprine. StatPearls. [Link]
-
National Institutes of Health. (n.d.). Cyclopropaneethanamine. PubChem. [Link]
-
National Institutes of Health. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives. PMC. [Link]
-
PubMed. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Center for Biotechnology Information. [Link]
-
EurekAlert!. (2022). Scientists develop a new non-opioid pain killer with fewer side effects. AAAS. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cyclobenzaprine hydrochloride?. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Ethylcyclopropanamine Hydrochloride (672302-35-1) for sale [vulcanchem.com]
- 9. PubChemLite - 1-[2-(benzyloxy)ethyl]cyclopropan-1-amine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 10. nextsds.com [nextsds.com]
- 11. appretech.com [appretech.com]
- 12. Page loading... [guidechem.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. achmem.com [achmem.com]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 18. rsc.org [rsc.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Scientists develop a new non-opioid pain killer with fewer side effects | EurekAlert! [eurekalert.org]
- 25. broadpharm.com [broadpharm.com]
